

# Spectroscopic data (NMR, IR, Mass Spec) for thiophene compounds.

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## Compound of Interest

Compound Name: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Data of Thiophene Compounds

## For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized as building blocks in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their structural features is paramount for innovation in these fields.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of these molecules. This guide provides a consolidated overview of the spectroscopic data for thiophene and its derivatives, complete with detailed experimental protocols and logical workflows.

## Spectroscopic Data Presentation

The following tables summarize the characteristic spectroscopic data for thiophene and representative substituted thiophenes. These values are crucial for identifying the thiophene core and determining substitution patterns.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.<sup>[1]</sup> The chemical shifts are influenced by the electronic environment of the nuclei, with substituents on the thiophene ring causing predictable shifts.<sup>[2][3]</sup>

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Thiophene Compounds in  $\text{CDCl}_3$

Compound	H-2	H-3	H-4	H-5	Other Signals
Thiophene	7.33 ppm (dd) <sup>[4]</sup>	7.12 ppm (dd) <sup>[4]</sup>	7.12 ppm (dd) <sup>[4]</sup>	7.33 ppm (dd) <sup>[4]</sup>	-
2-Bromothiophene	-	7.18 ppm (dd)	6.99 ppm (dd)	7.26 ppm (dd)	-
3-Methylthiophene	6.95 ppm (m)	-	6.88 ppm (m)	7.15 ppm (m)	2.25 ppm (s, - $\text{CH}_3$ )
2-Thiophenemethanol	-	~6.98 ppm (dd) <sup>[5]</sup>	~6.95 ppm (m) <sup>[5]</sup>	~7.28 ppm (dd) <sup>[5]</sup>	4.78 ppm (s, - $\text{CH}_2-$ ), ~2.25 ppm (br s, - $\text{OH}$ ) <sup>[5]</sup>

Chemical shift values are approximate and can vary with solvent and concentration.<sup>[3]</sup>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Thiophene Compounds in  $\text{CDCl}_3$

Compound	C-2	C-3	C-4	C-5	Other Signals
Thiophene	125.6 ppm[6]	127.4 ppm[6]	127.4 ppm[6]	125.6 ppm[6]	-
2-Bromothiophene	112.7 ppm	130.5 ppm	128.2 ppm	127.8 ppm	-
3-Methylthiophene	129.1 ppm	137.5 ppm	125.9 ppm	121.1 ppm	15.4 ppm (-CH <sub>3</sub> )
2-Thiophenemethanol	143.97 ppm[5]	125.24 ppm[5]	125.24 ppm[5]	126.70 ppm[5]	59.24 ppm (-CH <sub>2</sub> -)[5]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[7] The thiophene ring has several characteristic vibrational modes.

Table 3: Characteristic IR Absorption Bands for Thiophene Compounds

Vibrational Mode	Frequency Range (cm <sup>-1</sup> )	Description
C-H Stretching (Aromatic)	3120 - 3050 <sup>[8]</sup>	Sharp, medium-to-weak bands characteristic of C-H bonds on the aromatic ring.
C=C Ring Stretching	1600 - 1300 <sup>[9][10]</sup>	Multiple bands corresponding to the stretching vibrations within the thiophene ring.
C-H In-plane Bending	1283 - 909 <sup>[11]</sup>	Bending vibrations of the C-H bonds within the plane of the ring.
C-H Out-of-plane Bending	900 - 650 <sup>[8][11]</sup>	Strong bands whose positions are sensitive to the substitution pattern on the ring.
C-S Stretching	840 - 600 <sup>[11]</sup>	Stretching of the carbon-sulfur bonds within the ring.

## Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.<sup>[12]</sup> Electron Ionization (EI) is a common technique where a molecule is fragmented by a high-energy electron beam.<sup>[13]</sup>

Table 4: Key Mass Spectrometry Data (Electron Ionization) for Thiophene

m/z Value	Ion	Description
84	$[\text{C}_4\text{H}_4\text{S}]^{+\bullet}$	Molecular Ion ( $\text{M}^{+\bullet}$ ), typically the base peak.[14]
58	$[\text{C}_2\text{H}_2\text{S}]^{+\bullet}$	Loss of acetylene ( $\text{C}_2\text{H}_2$ ) from the molecular ion.
45	$[\text{CHS}]^{+}$	Thioformyl cation, a common fragment.[15]
39	$[\text{C}_3\text{H}_3]^{+}$	Cyclopropenyl cation, resulting from ring fragmentation.

Fragmentation patterns for substituted thiophenes are highly dependent on the nature and position of the substituent.[15]

## Experimental Protocols

Reproducible data acquisition relies on standardized experimental procedures. The following are generalized protocols for the spectroscopic analysis of thiophene compounds.

### Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified thiophene compound for  $^1\text{H}$  NMR (or 20-50 mg for  $^{13}\text{C}$  NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean vial.[1][5]
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool. [5]
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to optimize its homogeneity, ensuring sharp and symmetrical peaks.[5]
- **Data Acquisition:**

- $^1\text{H}$  NMR: A standard single-pulse sequence is typically used. Acquire 16 to 32 scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[3]
- $^{13}\text{C}$  NMR: Employ a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of  $^{13}\text{C}$ . Use a relaxation delay of 2-5 seconds.[3]
- Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

## Protocol 2: Infrared (IR) Spectroscopy

- Sample Preparation:
  - Liquids: A drop of the neat liquid can be placed directly on the ATR crystal or between two salt plates (NaCl or KBr).[5]
  - Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by pressing a small amount of the solid directly onto the crystal.[16]
- Background Scan: Run a background spectrum of the empty sample holder (or pure solvent) to subtract atmospheric and instrumental interferences.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. The typical range is  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .[17]
- Data Analysis: Identify characteristic absorption bands and compare them to known correlation tables to identify functional groups.[7]

## Protocol 3: Mass Spectrometry (MS)

- Sample Preparation (for LC-MS): Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Then, perform a serial dilution to reach a final concentration in the range of 10-100  $\mu\text{g/mL}$ . Filter the final solution if any precipitate is present.[18]

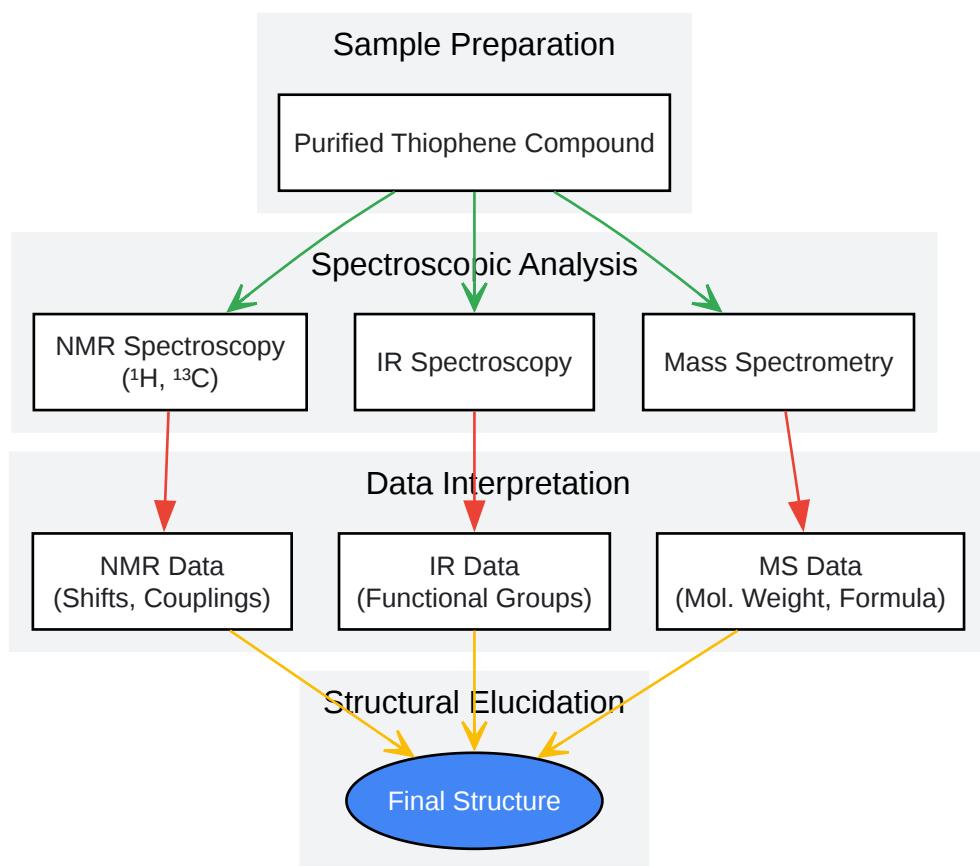
- Ionization: For general structural analysis of stable thiophene compounds, Electron Ionization (EI) is common. The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization and fragmentation.[13]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[13]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is designated as the base peak (100% relative abundance).[13]

## Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and logical relationships.

## Workflow for Spectroscopic Analysis

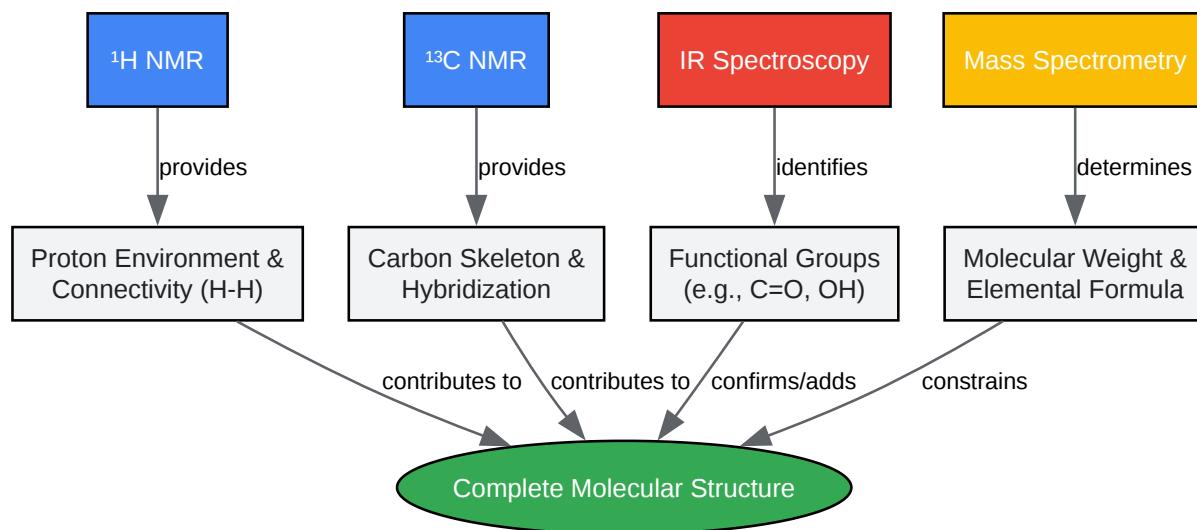
This diagram illustrates the typical experimental sequence for analyzing a novel thiophene compound.

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Caption: Experimental workflow for the spectroscopic analysis of thiophene compounds.

## Logical Relationship for Structural Elucidation

This diagram shows how information from different spectroscopic techniques is integrated to determine the final chemical structure.

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Caption: Logical integration of spectroscopic data for structural elucidation.

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